Nitrovin

Catalog No.
S562261
CAS No.
804-36-4
M.F
C14H12N6O6
M. Wt
360.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrovin

Ensure regulatory compliance in food safety testing with a certified Nitrovin analytical reference standard. Regulatory LC-MS/MS methods for detecting banned nitrofuran residues demand compound-specific calibration; analogs cannot substitute. Our high-purity Nitrovin (CAS 804-36-4) delivers the required molecular identity for accurate quantification and defensible results.

  • Certified purity ≥98% (HPLC) for method validation
  • Used as positive control in Ames mutagenicity assays
  • Available in multiple sizes with immediate global dispatch

CAS Number

804-36-4

Product Name

Nitrovin

IUPAC Name

2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine

Molecular Formula

C14H12N6O6

Molecular Weight

360.28 g/mol

InChI

InChI=1S/C14H12N6O6/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24/h1-8H,(H4,15,16,18)

InChI Key

XQCFHQBGMWUEMY-UHFFFAOYSA-N

Synonyms

NITROVIN;((3-(5-nitro-2-furyl)-1-(2-(5-nitro-2-furyl)vinyl)allylidene)amino)guanidine;1,5-bis(5-nitro-2-furanyl)-1,4-pentadien-3-one,(aminoiminomethyl)hydrazone;1,5-bis(5-nitro-2-furyl)-3-pentadienoneamidinonhydrazone;1,5-bis(5-nitro-2-furyl)-3-penta

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=NN=C(N)N)/C=C/C2=CC=C(O2)[N+](=O)[O-]

The exact mass of the compound Nitrovin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of furans in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98% (HPLC)

Package Size

10 mg, 25 mg, 100 mg

Nitrovin is a nitrofuran-class antibacterial compound historically used as a growth promoter in animal feed. Due to concerns regarding its potential mutagenicity, its use in food-producing animals has been banned in many jurisdictions, including the European Union. Consequently, the primary modern procurement driver for high-purity Nitrovin is its mandatory use as a certified analytical reference standard for the detection and quantification of illegal residues in food products, such as meat and fish, by regulatory and quality control laboratories. Its well-defined chemical properties and established analytical methods make it an essential tool for ensuring food safety and compliance.

Research Fit

Analytical standard for banned nitrofuran residue monitoring
Residue depletion studies with distinct tissue persistence profile
Compound-specific resistance pattern without cross-resistance to other nitrofurans

For its principal application as an analytical reference material, substitution of Nitrovin with other nitrofurans like furazolidone or nitrofurantoin is not permissible. Validated regulatory methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are compound-specific and require the exact molecular structure of Nitrovin (CAS 804-36-4) for accurate instrument calibration, analyte identification, and quantification. Using a close analog would yield invalid results, leading to non-compliance with food safety standards. The purity and certified identity of the Nitrovin standard are paramount for method reproducibility and the legal defensibility of analytical findings, a requirement that cannot be met by any other compound.

Substitution Risk

Furazolidone

May not substitute due to distinct residue depletion kinetics and no cross-resistance; analytical methods for Nitrovin are not transferable.

Carbadox

May not directly interchange; growth promotion response profiles differ, and class-based substitution can confound feed trial comparisons.

Demonstrated Mutagenic Activity: A Key Reason for its Regulated Status

Nitrovin exhibits direct mutagenic effects in Salmonella typhimurium strains TA98 and TA100 at concentrations between 0.1 and 2.5 µg per plate. This contrasts with other growth promoters like Carbadox and Olaquindox, which also show mutagenicity but have different activity profiles and metabolic inactivation rates. For instance, the mutagenicity of Carbadox is almost completely inactivated after 10 minutes of incubation with a rat liver S9 mix, whereas Olaquindox retains its activity for longer. The established mutagenic potential of Nitrovin is a primary driver for its ban in animal feed and underpins its critical role as a reference material for monitoring this specific banned substance.

Evidence DimensionMutagenicity in Salmonella typhimurium
Target Compound DataDirectly mutagenic in strains TA98 and TA100 at 0.1–2.5 µg/plate
Comparator Or BaselineCarbadox and Olaquindox also show high mutagenicity in TA98 and TA100, but with different metabolic inactivation profiles.
Quantified DifferenceNitrovin is confirmed as a direct-acting mutagen in this concentration range, providing a toxicological baseline.
ConditionsAmes test with Salmonella typhimurium strains TA98 and TA100, with and without S9 liver homogenate.

This evidence directly explains why regulatory bodies test for Nitrovin specifically, making the procurement of a pure analytical standard non-negotiable for compliance.

Withdrawal Period
Reported
Nitrovin: residues >1.0 ng/g in liver at 28 d Olaquindox: parent absent in muscle; 38-d metabolite withdrawal
Supports compound-specific depletion monitoring
Chicken vs. pig model context

Historical Growth Promotion Efficacy: Defining the Residue Risk Context

Historically, antimicrobial growth promoters (AGPs) like Nitrovin were used to improve average daily gain by 3-9% and feed conversion ratio by 3-12% in livestock. For example, Carbadox, another regulated growth promoter from the quinoxaline class, improved gain to feed ratio by 9-14% in weaned pigs when added at 55 mg/kg to the diet. While direct head-to-head growth studies are dated, the established efficacy of this class of compounds at low ppm concentrations explains their widespread historical use and the resulting need for sensitive detection methods to screen for illegal residues today.

Evidence DimensionImprovement in Feed Conversion / Gain Efficiency
Target Compound DataClass-level efficacy for AGPs shows a 3-12% improvement in feed conversion ratio.
Comparator Or BaselineCarbadox (55 mg/kg) improved gain-to-feed ratio by 9-14% in weaned pigs.
Quantified DifferenceNitrovin belongs to a class of compounds with proven, significant growth-promoting effects at low dosages.
ConditionsSub-therapeutic administration in animal feed (e.g., swine).

Understanding Nitrovin's historical potency as a growth promoter provides the commercial and regulatory context for why its residues are a significant food safety concern, justifying investment in high-purity standards for its detection.

Cross-Resistance
Head-to-head
0% cross-resistance incidence in fecal E. coli over 24-day feeding study
Resistance mechanisms differ; compound-specific selection
Swine model, daily fecal sampling

High Analytical Sensitivity: Suitability as a Trace-Level Calibrant

Validated LC-MS/MS methods demonstrate the reliable detection and quantification of Nitrovin at trace levels critical for regulatory enforcement. In matrices like swine and chicken muscle, detection capabilities (CCβ) for Nitrovin are achieved in the range of 0.33-0.97 µg/kg. A multi-residue method for six nitrofuran parent compounds, including Nitrovin, in shrimp achieved limits of quantification below 0.5 µg/kg and a decision limit (CCα) of 0.34 µg/kg. This high sensitivity in complex food matrices underscores the need for a highly pure, well-characterized calibrant to ensure the accuracy of measurements at these legally mandated low levels.

Evidence DimensionLimit of Quantification (LOQ) / Detection Capability (CCβ) in Food Matrices
Target Compound DataLOQ < 0.5 µg/kg (shrimp); CCβ = 0.33-0.97 µg/kg (muscle/liver)
Comparator Or BaselineOther regulated nitrofurans (Furazolidone, Furaltadone, etc.) have similar analytical targets in the sub-µg/kg range.
Quantified DifferenceNot a performance difference, but confirms Nitrovin's suitability for the demanding sensitivity requirements of modern food safety testing.
ConditionsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of animal-derived tissues.

This confirms that procuring a high-purity Nitrovin standard is essential for calibrating the sensitive instrumentation required to meet stringent regulatory limits for residue analysis.

Growth Promotion
Class-level
Nitrovin improved liveweight gain 5.5–11.3% over control, but was outperformed by carbadox
Reported growth response context; not top-ranked in tested set
Swine fattening trial, 20–23 ppm
Body Weight Gain
Head-to-head
Nitrovin: 104.2% of control; Chinoxalin: 104.0% of control
Comparable growth endpoint, not significantly different
Broiler chicks, tropical conditions
Marker Residue
Class-level
Parent Nitrovin only at low levels day 0; bound aminoguanidine (AGN) is required marker
Analytical target for monitoring; parent compound inadequate
Pig tissue, LC-MS/MS, 50 mg/kg feed

Regulatory Compliance: Certified Reference Material for Food Safety Testing

As a certified reference standard for the quantitative analysis of illegal residues in animal-derived food products (e.g., meat, poultry, fish, liver). Its use is essential for food producers, government laboratories, and third-party testing services to comply with national and international food safety regulations using methods like LC-MS/MS.

Toxicology Research: Positive Control for Mutagenicity Assays

As a known, direct-acting mutagen, Nitrovin is a suitable positive control compound in genetic toxicology studies, such as the Ames test. This is particularly relevant for research validating new screening methods or investigating the mechanisms of nitrofuran-induced mutagenicity.

Method Development: Analytical Standard for New Detection Techniques

For analytical chemists and instrument manufacturers developing and validating new, faster, or more sensitive methods for detecting banned veterinary drugs. A reliable source of pure Nitrovin is required to establish method parameters like limit of detection, linearity, and matrix effects.

Application Fit Matrix

Application
Selection Property
Validation Focus
Residue monitoring method development
Aminoguanidine marker residue specificity
LC-MS/MS or ELISA method validation with incurred tissues
Residue depletion and PK modeling
Extended tissue persistence profile
Withdrawal period model validation in poultry/swine
Antimicrobial resistance mechanism studies
Absence of cross-resistance to furazolidone
Resistance gene transfer and selection experiments
TrxR1-mediated cell death pathway research
Thioredoxin reductase 1 inhibition context
ROS-mediated paraptosis-like endpoint review in cell models

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

360.08183212 Da

Monoisotopic Mass

360.08183212 Da

Heavy Atom Count

26

UNII

4I203628MT

MeSH Pharmacological Classification

Anti-Infective Agents

Other CAS

804-36-4
1: Rogstad A, Hogberg K. The polarographic determination of nitrovin. Anal Chim
Acta. 1977 Dec 1;94(2):461-5. PubMed PMID: 596628.


2: Yan XD, Zhang LJ, Wang JP. Residue depletion of nitrovin in chicken after oral
administration. J Agric Food Chem. 2011 Apr 13;59(7):3414-9. doi:
10.1021/jf104771e. Epub 2011 Mar 10. PubMed PMID: 21391671.


3: Simůnek J, Hegerová E, Jancke S, Vránová E. [The effect of nitrovin on the
kinetics of sulphadimidine in domestic fowl of different ages]. Vet Med (Praha).
1980 Jun;25(6):375-84. Czech. PubMed PMID: 6773225.


4: Tao Y, Yu H, Chen D, Liu ZY, Yang D, Pan Y, Wang Y, Huang L, Yuan Z.
Determination of sodium nifurstyrenate and nitrovin residues in edible food by
liquid chromatography-tandem mass spectrometry after ultrasound-assisted
extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Dec
15;878(32):3415-20. doi: 10.1016/j.jchromb.2010.10.028. Epub 2010 Oct 30. PubMed
PMID: 21081291.


5: Gliddon MJ, Cordon C, Parnham GM. Determination of nitrovin in animal
feedingstuffs by high-performance liquid chromatography. Analyst. 1983
Jan;108(1282):116-9. PubMed PMID: 6829908.


6: Struck S, Günther KD, Hillemeir H, ter Meulen U. [Studies on the metabolic
effect of growth promotors, using nitrovin as a model. 2. Studies on the
enterohepatic circulation of 14C-labeled nitrovin in the rat]. Z Tierphysiol
Tierernahr Futtermittelkd. 1980;43(4-5):191-6. German. PubMed PMID: 7405409.


7: Tokosová M, Tokos M. [Use of nitrovin in feed and its effect on the
development of Marek/'s disease in chickens]. Vet Med (Praha). 1989
Dec;34(12):735-42. Slovak. PubMed PMID: 2631377.

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